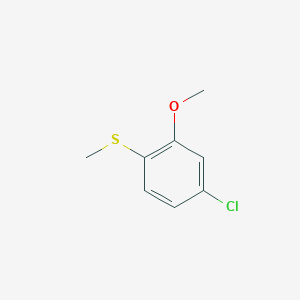

(4-Chloro-2-methoxyphenyl)(methyl)sulfane

Description

(4-Chloro-2-methoxyphenyl)(methyl)sulfane is an organosulfur compound characterized by a methylsulfane (-S-CH₃) group attached to a substituted aromatic ring containing chlorine and methoxy groups at positions 4 and 2, respectively. Its molecular formula is C₈H₉ClOS (molecular weight: 188.67 g/mol).

Properties

IUPAC Name |

4-chloro-2-methoxy-1-methylsulfanylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClOS/c1-10-7-5-6(9)3-4-8(7)11-2/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYYQCOWJNAGGJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)Cl)SC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-2-methoxyphenyl)(methyl)sulfane typically involves the reaction of 4-chloro-2-methoxyphenol with methylsulfonyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate sulfonate ester, which is then reduced to the desired sulfane compound .

Industrial Production Methods

Industrial production of (4-Chloro-2-methoxyphenyl)(methyl)sulfane may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-2-methoxyphenyl)(methyl)sulfane undergoes various chemical reactions, including:

Oxidation: The sulfane group can be oxidized to form sulfoxides and sulfones.

Substitution: The chloro group can be substituted with other nucleophiles in the presence of suitable catalysts.

Reduction: The compound can be reduced to remove the chloro or methoxy groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of palladium catalysts.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Substitution: Various substituted derivatives depending on the nucleophile used.

Reduction: Dechlorinated or demethoxylated products.

Scientific Research Applications

(4-Chloro-2-methoxyphenyl)(methyl)sulfane has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Chloro-2-methoxyphenyl)(methyl)sulfane involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The pathways involved may include oxidative stress and disruption of cellular signaling processes.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares (4-Chloro-2-methoxyphenyl)(methyl)sulfane with structurally related sulfane derivatives:

Key Observations :

Sulfane Sulfur Reactivity

Sulfane sulfur compounds (containing S⁰ or S⁻¹ oxidation states) exhibit unique redox properties. Key comparisons include:

- Sulfur Transfer Capacity : Like other sulfanes, (4-Chloro-2-methoxyphenyl)(methyl)sulfane can transfer labile sulfur atoms to thiols, forming persulfides (-SSH). This reactivity is critical in biological redox signaling and antioxidant defense .

- Detection Methods : Sulfane sulfur in such compounds can be quantified via cyanide-driven assays (thiocyanate formation) or phosphine-based trapping reagents (e.g., P2 in ). Reactivity with P2 is rapid (<15 min), comparable to elemental sulfur (S₈) and cysteine polysulfides .

- H₂S Release : Sulfane sulfur compounds act as H₂S reservoirs. The chloro and methoxy substituents may modulate H₂S release kinetics compared to simpler analogs like 4-Methoxyphenylmethylsulfane .

Biological Activity

(4-Chloro-2-methoxyphenyl)(methyl)sulfane, a compound with significant potential in medicinal chemistry, has garnered attention due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound is characterized by a sulfur atom bonded to a methyl group and a phenyl group that contains both chlorine and methoxy substituents. Its molecular formula is C9H10ClOS, and it exhibits properties typical of organosulfur compounds, which are known for their biological activities.

Mechanisms of Biological Activity

-

Nrf2 Activation :

- Organosulfur compounds, including derivatives like (4-Chloro-2-methoxyphenyl)(methyl)sulfane, have been shown to activate the Nrf2 pathway. Nrf2 is a transcription factor that regulates the expression of antioxidant proteins that protect against oxidative damage triggered by injury and inflammation .

- The activation of Nrf2 leads to the upregulation of genes involved in antioxidant defense, such as glutathione S-transferases and heme oxygenase-1, which play crucial roles in cellular protection against oxidative stress .

-

Antioxidant Properties :

- The compound exhibits significant antioxidant activity, which is essential for mitigating oxidative stress-related diseases. Studies indicate that organosulfur compounds can enhance the cellular antioxidant capacity by increasing levels of reduced glutathione (GSH) and promoting the expression of antioxidant enzymes .

- Anti-inflammatory Effects :

Biological Activity Data

The following table summarizes key biological activities associated with (4-Chloro-2-methoxyphenyl)(methyl)sulfane:

Case Studies

- Anticancer Activity :

- A study investigated the anticancer potential of various organosulfur compounds, including (4-Chloro-2-methoxyphenyl)(methyl)sulfane. The results indicated that this compound significantly inhibited cell proliferation in several cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest .

- Neuroprotective Effects :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.